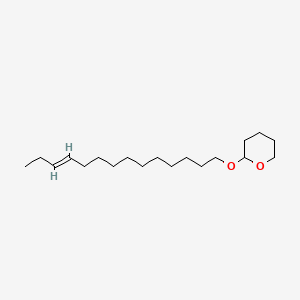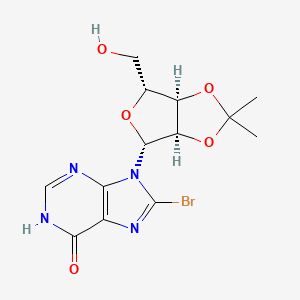
8-Bromo-2',3'-o-(1-methylethylidene)-inosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2’,3’-o-(1-methylethylidene)-inosine is a synthetic nucleoside analog. It is structurally related to inosine, a naturally occurring nucleoside, but with modifications that include a bromine atom at the 8th position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups. These modifications can significantly alter the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2’,3’-o-(1-methylethylidene)-inosine typically involves multiple steps:
Protection of Hydroxyl Groups: The 2’ and 3’ hydroxyl groups of inosine are protected using an isopropylidene group. This can be done by reacting inosine with acetone in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of 8-Bromo-2’,3’-o-(1-methylethylidene)-inosine would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2’,3’-o-(1-methylethylidene)-inosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiourea). These reactions typically occur in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Acidic conditions using acids like hydrochloric acid or trifluoroacetic acid are employed to remove the isopropylidene group.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include 8-amino-2’,3’-o-(1-methylethylidene)-inosine or 8-thio-2’,3’-o-(1-methylethylidene)-inosine.
Deprotection Reactions: The major product is 8-Bromo-inosine with free hydroxyl groups at the 2’ and 3’ positions.
Aplicaciones Científicas De Investigación
8-Bromo-2’,3’-o-(1-methylethylidene)-inosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool to study nucleoside metabolism and the effects of nucleoside modifications on biological processes.
Industry: It can be used in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2’,3’-o-(1-methylethylidene)-inosine involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleoside metabolism. The bromine atom and isopropylidene group can alter the compound’s binding affinity and specificity for these molecular targets, leading to changes in biological activity.
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-inosine: Lacks the isopropylidene protection, making it more reactive.
2’,3’-o-(1-methylethylidene)-inosine: Lacks the bromine atom, affecting its chemical reactivity and biological activity.
8-Chloro-2’,3’-o-(1-methylethylidene)-inosine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions.
Uniqueness
8-Bromo-2’,3’-o-(1-methylethylidene)-inosine is unique due to the combination of the bromine atom and the isopropylidene protection. This dual modification can provide distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H15BrN4O5 |
|---|---|
Peso molecular |
387.19 g/mol |
Nombre IUPAC |
9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C13H15BrN4O5/c1-13(2)22-7-5(3-19)21-11(8(7)23-13)18-9-6(17-12(18)14)10(20)16-4-15-9/h4-5,7-8,11,19H,3H2,1-2H3,(H,15,16,20)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
KLOATYJAXKWYHS-IOSLPCCCSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=C(C(=O)NC=N4)N=C3Br)CO)C |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C4=C(C(=O)NC=N4)N=C3Br)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



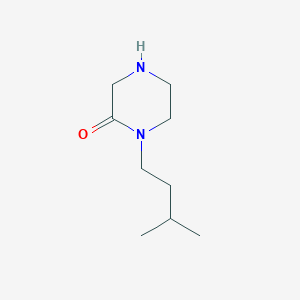

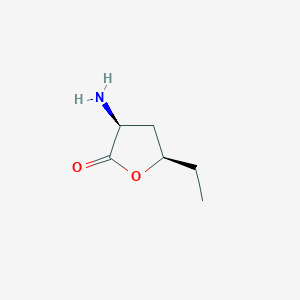

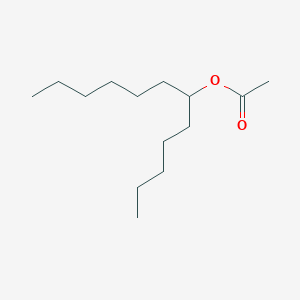
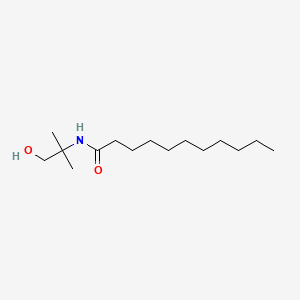




![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
